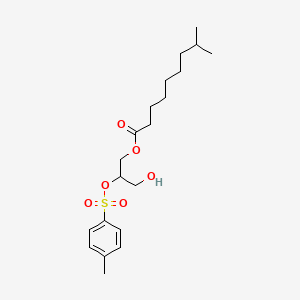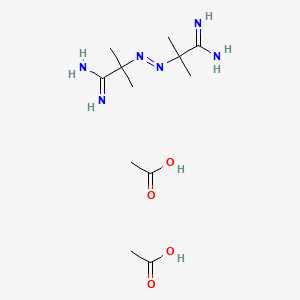
2,2'-Azobis(2-methylpropionamidine) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Azobis(2-methylpropionamidine) diacetate is a chemical compound widely used as a free radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly useful in the synthesis of polymers and copolymers, making it a valuable tool in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) diacetate typically involves the reaction of 2,2’-Azobis(2-methylpropionamidine) with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the diacetate salt. The process involves the following steps:
- Dissolution of 2,2’-Azobis(2-methylpropionamidine) in a suitable solvent such as water or methanol.
- Addition of acetic acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the resulting diacetate salt through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) diacetate is carried out on a larger scale using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) diacetate undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate is typically carried out under thermal or UV light conditions. Common reagents used in these reactions include:
Thermal initiators: Heat is applied to decompose the compound and generate free radicals.
Photoinitiators: UV light is used to induce the decomposition of the compound.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.
科学的研究の応用
2,2’-Azobis(2-methylpropionamidine) diacetate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a free radical initiator in the polymerization of acrylic, vinyl, and allyl monomers.
Biological Studies: The compound is employed in studies involving oxidative stress and free radical biology.
Material Science: It is used in the synthesis of hydrogels and other polymeric materials with specific properties.
Industrial Applications: The compound is utilized in the production of adhesives, coatings, and other polymer-based products.
作用機序
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) diacetate involves the generation of free radicals through its decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is influenced by factors such as temperature, light, and the presence of other initiators. The molecular targets and pathways involved in the compound’s action include the formation of cationic radicals and their subsequent reactions with monomers .
類似化合物との比較
2,2’-Azobis(2-methylpropionamidine) diacetate is similar to other azo compounds used as free radical initiators, such as:
2,2’-Azobis(2-methylpropionitrile): Another widely used azo initiator known for its thermal stability and efficiency in initiating polymerization reactions.
2,2’-Azobis(isobutyronitrile): Commonly used in the polymerization of styrene and other monomers.
The uniqueness of 2,2’-Azobis(2-methylpropionamidine) diacetate lies in its ability to generate cationic radicals, making it particularly useful in cationic polymerization processes .
特性
CAS番号 |
79629-13-3 |
|---|---|
分子式 |
C12H26N6O4 |
分子量 |
318.37 g/mol |
IUPAC名 |
acetic acid;2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6.2C2H4O2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;2*1-2(3)4/h1-4H3,(H3,9,10)(H3,11,12);2*1H3,(H,3,4) |
InChIキー |
RDZMIVARQKFIHO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
関連するCAS |
13217-66-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


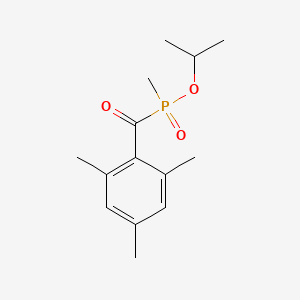
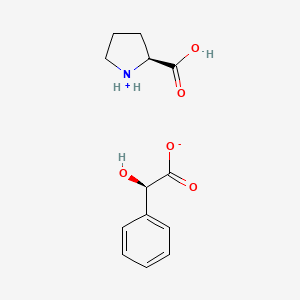
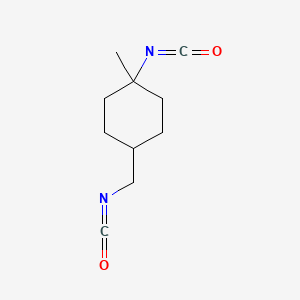
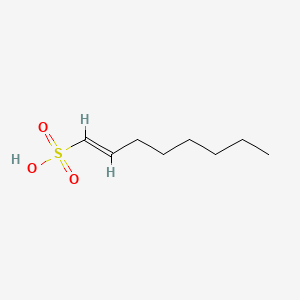
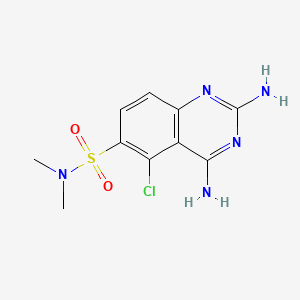
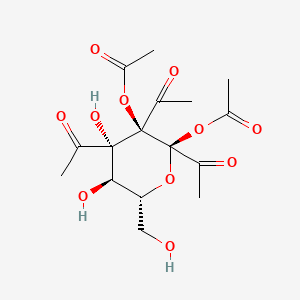
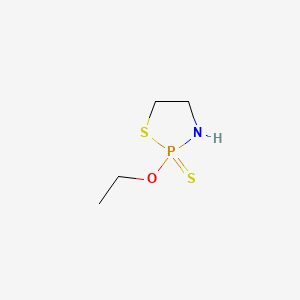
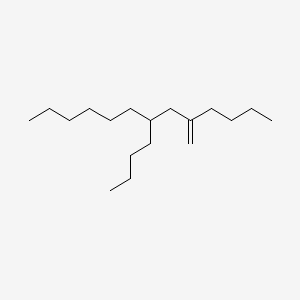
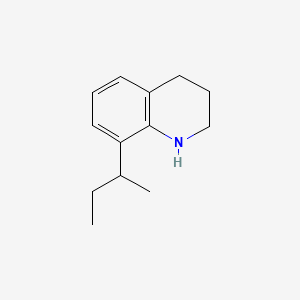

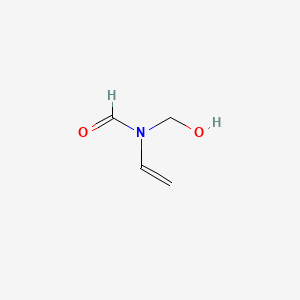
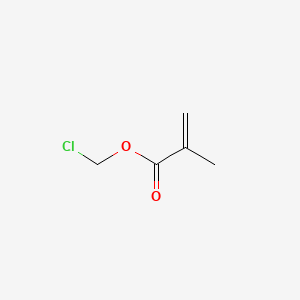
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
